molecular formula C8H17NO B2661592 (2R)-2-(Oxan-2-yl)propan-1-amine CAS No. 2248216-44-4

(2R)-2-(Oxan-2-yl)propan-1-amine

Cat. No.: B2661592
CAS No.: 2248216-44-4
M. Wt: 143.23
InChI Key: MSDIIEYEAUJKKR-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Oxan-2-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a propan-1-amine backbone with an oxan-2-yl substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Oxan-2-yl Group: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Attachment to the Propan-1-amine Backbone: The oxan-2-yl group is then introduced to the propan-1-amine backbone through nucleophilic substitution or addition reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(Oxan-2-yl)propan-1-amine can undergo oxidation reactions, typically resulting in the formation of oxan-2-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert oxan-2-yl ketones or aldehydes back to the corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxan-2-yl ketones or aldehydes.

    Reduction: Oxan-2-yl alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-(Oxan-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmaceuticals: This compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Biochemical Studies: It serves as a model compound in studies of amine reactivity and interactions.

Industry:

    Material Science: this compound is used in the production of polymers and other materials with specific properties.

    Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2R)-2-(Oxan-2-yl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxan-2-yl group can influence the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    (2S)-2-(Oxan-2-yl)propan-1-amine: The enantiomer of (2R)-2-(Oxan-2-yl)propan-1-amine, with similar chemical properties but potentially different biological activity.

    2-(Oxan-2-yl)ethanamine: A related compound with a shorter carbon chain, which may exhibit different reactivity and applications.

    2-(Oxan-2-yl)butan-1-amine: A compound with a longer carbon chain, which can affect its physical and chemical properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxan-2-yl group and a propan-1-amine backbone

Properties

IUPAC Name

(2R)-2-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDIIEYEAUJKKR-GVHYBUMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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